molecular formula C7H10O2 B13951845 methyl 4-methylcyclobutene-1-carboxylate

methyl 4-methylcyclobutene-1-carboxylate

Cat. No.: B13951845
M. Wt: 126.15 g/mol
InChI Key: PEMZVKDQDIGTRD-UHFFFAOYSA-N
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Description

Methyl 4-methylcyclobutene-1-carboxylate is an organic compound that belongs to the class of cycloalkenes It features a cyclobutene ring substituted with a methyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methylcyclobutene-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclobutene ring. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylcyclobutene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methyl group or the ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-methylcyclobutene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-methylcyclobutene-1-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles and metabolic pathways. Its unique structure allows it to engage in specific binding interactions, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutene: A simpler analog without the ester and methyl substituents.

    Methyl cyclobutene-1-carboxylate: Lacks the additional methyl group on the cyclobutene ring.

    4-Methylcyclobutene: Does not have the carboxylate ester group.

Uniqueness

Methyl 4-methylcyclobutene-1-carboxylate is unique due to the combination of its cyclobutene ring, methyl group, and carboxylate ester group

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl 4-methylcyclobutene-1-carboxylate

InChI

InChI=1S/C7H10O2/c1-5-3-4-6(5)7(8)9-2/h4-5H,3H2,1-2H3

InChI Key

PEMZVKDQDIGTRD-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C1C(=O)OC

Origin of Product

United States

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